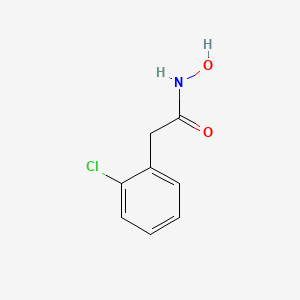

2-(2-chlorophenyl)-N-hydroxyacetamide

Description

Contextualizing Hydroxamic Acid Derivatives in Medicinal Chemistry Research

Hydroxamic acid derivatives are a prominent class of compounds in medicinal chemistry, primarily recognized for their potent metal-chelating abilities. neliti.comjchr.org This characteristic is conferred by the hydroxamic acid moiety (-C(=O)N(OH)-), which can form strong coordinate bonds with metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). neliti.comjchr.org This metal-binding capacity is the foundation of their primary mechanism of action as inhibitors of metalloenzymes. nih.govmedchemexpress.comnih.gov

Metalloenzymes are a broad category of enzymes that require a metal ion for their catalytic activity and are involved in a multitude of physiological and pathological processes. nih.gov By chelating the essential metal ion in the active site of these enzymes, hydroxamic acid derivatives can effectively block their function. This has led to the development of numerous hydroxamic acid-based drugs with diverse therapeutic applications.

A notable success story for this class of compounds is in the field of oncology. Several hydroxamic acid derivatives are potent inhibitors of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govmdpi.com By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the reactivation of tumor suppressor genes and ultimately resulting in cancer cell cycle arrest, apoptosis, and the inhibition of tumor growth. nih.govnih.gov This has led to the U.S. Food and Drug Administration (FDA) approval of several hydroxamic acid-based HDAC inhibitors for the treatment of certain cancers. nih.govmdpi.com

Overview of the Chemical Compound's Significance in Enzyme Modulation Studies

The significance of 2-(2-chlorophenyl)-N-hydroxyacetamide in enzyme modulation studies stems directly from its identity as a hydroxamic acid derivative. The presence of the hydroxamic acid functional group strongly suggests its potential as a metalloenzyme inhibitor. The general structure of a hydroxamic acid inhibitor is often conceptualized as having three key components: a metal-binding group (the hydroxamic acid), a linker unit, and a "cap" group that interacts with the surface of the enzyme. In this compound, the 2-(2-chlorophenyl)acetyl group serves as the linker and cap.

While specific enzymatic targets of this compound are not extensively documented in publicly available research, its structural similarity to known enzyme inhibitors allows for informed hypotheses about its potential activities. The phenyl ring with a chlorine substituent can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within the enzyme's binding pocket, potentially contributing to both potency and selectivity.

The table below outlines the key structural features of this compound and their likely contribution to its potential for enzyme modulation.

| Structural Feature | Potential Role in Enzyme Modulation |

| Hydroxamic Acid Moiety | Acts as the primary metal-binding group, chelating essential metal ions (e.g., Zn²⁺) in the active site of metalloenzymes. |

| Phenyl Ring | Can engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket, contributing to binding affinity. |

| Chlorine Substituent | May influence electronic properties and metabolic stability. Can also form specific halogen bonds with the enzyme, potentially enhancing selectivity and potency. |

| Acetamide (B32628) Backbone | Serves as a linker connecting the metal-binding group to the cap group, influencing the spatial orientation of the molecule within the binding site. |

Research Landscape and Key Areas of Investigation for this compound

The research landscape for this compound itself is still emerging, with limited specific studies available in the public domain. However, the broader research context of hydroxamic acids and substituted phenylacetamides provides a clear trajectory for future investigations. Key areas of potential research for this compound would likely include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound and its analogs. neliti.com

Enzyme Inhibition Profiling: Screening the compound against a panel of metalloenzymes, particularly various isoforms of HDACs and matrix metalloproteinases (MMPs), to identify specific targets.

Structural Biology Studies: Co-crystallization of the compound with its target enzymes to elucidate the specific binding mode and the molecular basis of its inhibitory activity.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds with modifications to the chlorophenyl ring and the linker to improve potency, selectivity, and pharmacokinetic properties.

Cell-Based Assays: Evaluation of the compound's effects on cancer cell lines to determine its anti-proliferative and pro-apoptotic activity. oncotarget.com

The table below summarizes the properties of the parent compound and related structures found in chemical databases.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | C₈H₈ClNO₂ | 185.61 | ortho-chlorophenyl, N-hydroxyacetamide |

| 2-(p-Chlorophenyl)-2-hydroxyacetamide | C₈H₈ClNO₂ | 185.61 | para-chlorophenyl, α-hydroxy, acetamide |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 185.61 | 2-chloroacetyl, meta-hydroxyphenyl |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-4-2-1-3-6(7)5-8(11)10-12/h1-4,12H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKWNWMLKNCDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297774 | |

| Record name | 2-Chloro-N-hydroxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-89-7 | |

| Record name | 2-Chloro-N-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-hydroxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Chlorophenyl N Hydroxyacetamide

Established Synthetic Routes to the Core Scaffold

The core scaffold of the target molecule is 2-(2-chlorophenyl)acetic acid. kajay-remedies.com This carboxylic acid derivative serves as a crucial building block for various organic synthesis routes, including pharmaceuticals and agrochemicals. kajay-remedies.cominnospk.com Several established methods are employed for its synthesis.

One of the most common industrial methods involves the hydrolysis of 2-chlorobenzyl cyanide, also known as (2-chlorophenyl)acetonitrile. google.comgoogle.comtcichemicals.com This process can be carried out under either acidic or basic conditions. Acid hydrolysis, typically using aqueous sulfuric acid, converts the nitrile group directly into a carboxylic acid. google.comscribd.com A patented method describes heating chlorinated benzyl (B1604629) cyanide with hydrochloric acid, followed by crystallization, to obtain the final product. google.com

Another significant route is the carbonylation of 2-chlorobenzyl chloride. chemicalbook.com A high-yield process involves the reaction of 2-chlorobenzyl chloride with carbon monoxide in an autoclave, using a cobalt-based catalyst system in n-butanol, followed by basic workup and acidification. chemicalbook.com

A third approach is the Willgerodt-Kindler reaction, which transforms aryl alkyl ketones into corresponding carboxylic acids or their derivatives. wikipedia.org For this scaffold, the reaction would commence with 2'-chloroacetophenone. The ketone is reacted with elemental sulfur and an amine, such as morpholine, to form a thiomorpholide intermediate. wikipedia.orgmdma.chorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the desired 2-(2-chlorophenyl)acetic acid. mdma.chsciencemadness.org This method is notable for its ability to handle various substituents on the aromatic ring. sciencemadness.org

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Chlorobenzyl cyanide | H₂SO₄(aq) or HCl(aq) | Nitrile Hydrolysis | google.comgoogle.com |

| 2-Chlorobenzyl chloride | CO, Cobalt catalyst, NaOH | Carbonylation | chemicalbook.com |

| 2'-Chloroacetophenone | S₈, Morpholine, then H₃O⁺ | Willgerodt-Kindler Reaction | wikipedia.orgmdma.ch |

Strategies for N-Hydroxyacetamide Moiety Introduction

The conversion of the 2-(2-chlorophenyl)acetic acid scaffold into the final N-hydroxyacetamide product is a critical step that forms the hydroxamic acid functional group. Hydroxamic acids are typically prepared from carboxylic acid derivatives like esters or acid chlorides by reaction with hydroxylamine (B1172632) or its salts. google.com

A frequently used and versatile method is the reaction of a carboxylic ester precursor with hydroxylamine. chemicalbook.com This can be achieved by first converting 2-(2-chlorophenyl)acetic acid to its methyl or ethyl ester, which is then treated with hydroxylamine. google.comchemicalbook.com The reaction can be accelerated through microwave irradiation, which has been shown to be effective for a range of functional groups and can be applied to chiral esters without significant racemization. synarchive.com The efficiency of this hydroxyamination of esters can also be improved by the addition of a catalytic amount of potassium cyanide (KCN). chemicalbook.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. The resulting 2-(2-chlorophenyl)acetyl chloride is then reacted with hydroxylamine hydrochloride in a basic medium to generate the N-hydroxyacetamide. google.comlobachemie.com The free hydroxylamine, generated in situ from its hydrochloride salt by a base like sodium hydroxide, acts as a potent nucleophile. lobachemie.com

Direct coupling of the carboxylic acid with hydroxylamine is also possible using activating agents. Reagents such as cyanuric chloride or ethyl chloroformate can activate the carboxylic acid, facilitating a one-pot reaction with hydroxylamine to yield the hydroxamic acid under mild conditions. chemicalbook.com

| Precursor | Key Reagents | Methodology | Key Advantages | Reference |

|---|---|---|---|---|

| Carboxylic Ester | NH₂OH, KOH/MeOH | Ester Hydroxyamination | Good for various functional groups | chemicalbook.comsynarchive.com |

| Carboxylic Ester | NH₂OH, KOH/MeOH, MW | Microwave-Assisted Synthesis | Rapid reaction times | synarchive.com |

| Carboxylic Acid | 1. SOCl₂ 2. NH₂OH·HCl, Base | Acyl Chloride Route | High reactivity of intermediate | google.comlobachemie.com |

| Carboxylic Acid | NH₂OH, Coupling Agent (e.g., Cyanuric Chloride) | Direct Coupling | Mild, one-pot reaction | chemicalbook.com |

Derivatization Approaches for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), chemists systematically synthesize analogues of a lead compound. For 2-(2-chlorophenyl)-N-hydroxyacetamide, this involves modifying the chlorophenyl ring or the acetamide (B32628) linker to assess how these changes affect its chemical or biological properties.

Creating analogues with varied substitution patterns on the phenyl ring is a primary strategy in SAR studies. This is most directly achieved by employing differently substituted starting materials in the synthetic routes described in section 2.1. For instance, beginning with 2,4-dichlorobenzyl cyanide or 4-fluoro-2-chlorobenzyl cyanide would, after hydrolysis and introduction of the N-hydroxyacetamide moiety, yield analogues with additional or different halogen substituents on the aromatic ring. Similarly, the Willgerodt-Kindler reaction is compatible with a range of substituted acetophenones, allowing for the synthesis of a library of phenylacetic acid cores with diverse electronic and steric properties. sciencemadness.org The synthesis of various N-(chlorophenyl) derivatives is a common strategy in medicinal chemistry to explore the impact of the position and number of chloro-substituents on activity.

The acetamide linker, -CH₂-C(=O)NHOH, provides another site for structural modification. The nitrogen of the hydroxamic acid can be alkylated, or the methylene (B1212753) (-CH₂) bridge can be altered. The synthesis of N-alkyl hydroxyacetamides has been described, providing a template for such modifications. More complex alterations can also be envisioned, such as replacing the methylene linker with a more rigid or flexible group to change the conformational properties of the molecule. For example, in related compound series, acetamide fragments have been incorporated into larger heterocyclic systems or used to connect to other moieties, such as arylpiperazines, to explore new chemical space.

Chemo-Enzymatic Synthesis Considerations in Compound Design

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for preparing hydroxamic acids. wikipedia.org Several classes of enzymes, including lipases, amidases, and nitrilases, have been reported to catalyze the formation of the hydroxamic acid functional group. chemicalbook.comwikipedia.org

Lipases can be used to catalyze the reaction between hydroxylamine and carboxylic esters (hydroxylaminolysis) under mild conditions. google.com Amidases have been shown to convert amides into hydroxamic acids, a process that can be highly enantioselective. chemicalbook.com For example, the biotransformation of acetamide to acetohydroxamic acid has been demonstrated using the acyl transferase activity of an amidase. This enzymatic approach provides access to chiral hydroxamic acids that may be difficult to synthesize using conventional methods. chemicalbook.com These green chemistry approaches are valuable in modern compound design for their selectivity and reduced environmental impact. wikipedia.org

Molecular Mechanisms of Action and Target Engagement

Elucidation of Enzyme Inhibition Profiles

While the specific inhibitory activity of 2-(2-chlorophenyl)-N-hydroxyacetamide is not widely documented, its chemical structure suggests potential interactions with several classes of metalloenzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. Many hydroxamic acid-containing molecules are potent HDAC inhibitors, functioning by binding to the zinc ion within the enzyme's active site. This interaction blocks the enzyme's catalytic function.

A review of the available scientific literature did not yield specific data concerning the direct inhibition of HDAC enzymes by this compound or its corresponding IC50 values. Therefore, a definitive profile of its HDAC inhibition potential cannot be provided at this time.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The hydroxamic acid moiety is a known pharmacophore for urease inhibition, where it is thought to interact with the two nickel ions in the urease active site, disrupting the enzyme's function.

Specific studies detailing the urease inhibition mechanisms or quantitative inhibitory data for this compound were not identified in a review of the scientific literature.

Aminopeptidase (B13392206) N (APN, also known as CD13) is a zinc-dependent metallopeptidase involved in various cellular processes, including tumor cell invasion and angiogenesis. It is considered a target for anticancer therapies. Certain molecules with metal-chelating properties have been investigated as APN inhibitors.

However, a search of scientific databases did not provide any specific information on the inhibitory activity of this compound against Aminopeptidase N.

The metal-chelating nature of the N-hydroxyacetamide group suggests that other metalloenzymes could theoretically be targets. Enzymes such as tyrosinase (a copper-containing enzyme) and cholinesterases are other areas of inhibitor research. nih.govmdpi.com However, a comprehensive screening of this compound against a broad panel of enzymes is not available in the reviewed literature.

Molecular Interactions at Active Sites

The interaction of hydroxamic acid-based inhibitors with enzyme active sites is typically characterized by the chelation of the catalytic metal ion. In the case of HDACs, the hydroxamic acid group generally forms coordinate bonds with the Zn²⁺ ion. For urease, a similar interaction is expected with the active site's nickel ions.

Molecular docking or X-ray crystallography studies specifically illustrating the binding mode of this compound within the active site of HDAC, urease, or APN are not available in the public scientific literature. Therefore, the precise amino acid interactions and binding conformation for this specific compound remain unelucidated.

Downstream Cellular Pathway Modulation (in vitro context)

Inhibition of key enzymes like HDACs can lead to significant downstream effects. For instance, HDAC inhibition can result in the hyperacetylation of histone and non-histone proteins, leading to the activation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis.

Specific in vitro studies detailing the effects of this compound on cellular pathways are not documented in the available literature. Consequently, there is no direct evidence to report on its ability to modulate pathways related to cell cycle progression, apoptosis, or other cellular responses.

Enzyme Inhibition Data

| Target Enzyme | IC50 Value | Source |

| Histone Deacetylase (HDAC) | Data not available | N/A |

| Urease | Data not available | N/A |

| Aminopeptidase N (APN) | Data not available | N/A |

Preclinical Biological Evaluation of 2 2 Chlorophenyl N Hydroxyacetamide and Its Derivatives Non Human Systems

In Vitro Efficacy Assessments in Cell Lines

In vitro studies utilize immortalized cell lines to conduct initial screenings for biological activity. These assays are crucial for determining a compound's potential efficacy, mechanism of action, and selectivity towards specific cellular targets, such as cancer cells over normal cells.

Cell-based assays are designed to measure the ability of a compound to inhibit the activity of specific enzymes within a cellular environment. nih.gov Altered enzyme function is linked to numerous diseases, including cancer and neurodegenerative disorders, making them key therapeutic targets. nih.gov

Derivatives of phenylacetamide and hydroxamates have been evaluated for their inhibitory effects on several key enzyme classes:

Histone Deacetylases (HDACs): HDACs are critical epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. nih.gov Cell-based assays like the HDAC-Glo I/II assay can measure the inhibition of endogenous HDAC activity in various human cell lines. nih.gov For instance, hydroxamate-based compounds have demonstrated high potency against HDAC6, a specific isoform, while also inhibiting other class I HDACs in the nanomolar range. mdpi.com The selectivity of these inhibitors is a critical factor, with some derivatives showing thousands-fold selectivity for a specific isoform like HDAC6 over others. mdpi.com

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is an enzyme crucial for DNA repair. Its inhibition can lead to the death of cancer cells, which often have compromised DNA repair pathways. Novel phenoxyacetamide derivatives have been identified as potent inhibitors of PARP-1, which is a key part of their mechanism for inducing apoptosis in cancer cells. nih.gov

Metalloproteinases (MMPs): Enzymes such as MMP-2 and MMP-9 are involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. Certain acetamide (B32628) derivatives have been shown to inhibit the activity of these specific metalloproteinases, thereby preventing the migration and invasion of metastatic cancer cells. nih.gov

These assays provide quantitative data, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%), which helps in ranking the potency of different compounds.

Cytotoxicity and Proliferation: A primary assessment for potential anticancer agents is their ability to kill cancer cells or inhibit their proliferation. Phenylacetamide and its derivatives have demonstrated significant cytotoxic efficacy against a range of cancer cell lines. nih.gov For example, a novel phenoxyacetamide derivative (Compound I) showed potent cytotoxicity against the HepG2 liver cancer cell line with an IC50 of 1.43 μM, which was more effective than the standard chemotherapy drug 5-Fluorouracil (5-FU). nih.gov Notably, this compound had a much lower cytotoxic effect on normal liver cells (THLE-2), indicating a degree of selectivity for cancer cells. nih.gov

Interactive Table: In Vitro Cytotoxicity of Phenylacetamide & Hydroxyacetamide Derivatives

| Compound Class | Cell Line | Effect | IC50 Value (μM) | Source |

| Phenoxyacetamide Derivative (I) | HepG2 (Liver Cancer) | Cytotoxicity | 1.43 | nih.gov |

| Phenoxyacetamide Derivative (I) | MCF-7 (Breast Cancer) | Cytotoxicity | 7.43 | nih.gov |

| Phenoxyacetamide Derivative (I) | THLE-2 (Normal Liver) | Cytotoxicity | 36.27 | nih.gov |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | Cytotoxicity | 5.32 | nih.gov |

| N-(4-(4-chlorophenyl)thiazol-2-yl) derivative (8a) | Hela (Cervical Cancer) | Cytotoxicity | 1.3 | ijcce.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 (Prostate Cancer) | Cytotoxicity | 52 | nih.gov |

Apoptosis (Programmed Cell Death): Many effective anticancer agents work by inducing apoptosis. Studies have shown that phenoxyacetamide derivatives can significantly enhance apoptotic cell death in cancer cells; one compound increased total apoptosis in HepG2 cells by approximately 24.51-fold. nih.gov This process is often confirmed by observing the cleavage of PARP, an enzyme whose inactivation prevents DNA repair and facilitates cell death. mdpi.com

Cell Cycle Arrest: Compounds can halt the cell division cycle at specific checkpoints, preventing cancer cells from replicating. A phenoxyacetamide derivative was found to cause an arrest in the G1/S phases of the cell cycle in HepG2 cells, thereby stopping their proliferation. nih.gov

Modulation of Gene and Protein Expression: The activity of these compounds is often traced back to their ability to alter the expression of key regulatory proteins. For example, the anticancer effects of some compounds are mediated by their ability to reduce the mitochondrial membrane potential and increase the production of Reactive Oxygen Species (ROS). ijcce.ac.ir Furthermore, some derivatives can modulate the expression of proteins involved in apoptosis, such as the p53 tumor suppressor and caspase-8. researchgate.net

Interactive Table: Modulatory Effects of Phenylacetamide & Hydroxyacetamide Derivatives on Cellular Processes

| Compound Class | Cellular Process | Cell Line | Observation | Source |

| Phenoxyacetamide Derivative | Apoptosis | HepG2 | 24.51-fold increase in total apoptotic cell death. | nih.gov |

| Phenoxyacetamide Derivative | Cell Cycle | HepG2 | Arrest at G1/S phase. | nih.gov |

| 1,3-Thiazole Derivative | Apoptosis | U87 | Activation of Caspase 3. | ijcce.ac.ir |

| 1,3-Thiazole Derivative | Mitochondrial Function | U87 | Reduction of Mitochondrial Membrane Potential (MMP). | ijcce.ac.ir |

| 2-Benzhydrylsulfinyl-N-hydroxyacetamide-Na | Gene Expression | SKOV-3, AMJ-13 | Involves mitochondrial mechanism via activated P53 and caspase-8 signaling. | researchgate.net |

In Vivo Efficacy Studies in Animal Models (Mechanism/Proof-of-Concept)

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to evaluate their efficacy and mechanism of action within a complex biological system.

The selection of an appropriate animal model is critical for the translatability of preclinical findings. nih.gov The chosen model should reproduce key aspects of the human disease it is intended to mimic. nih.gov

Cancer Xenograft Models: For anticancer drug development, human tumor xenograft models are commonly used. nih.gov In these models, human cancer cells (e.g., MCF-7 for breast cancer or IGROV-1 for ovarian cancer) are implanted into immunocompromised mice. nih.gov This allows for the direct assessment of a compound's ability to retard tumor growth in a living organism. nih.gov

Neurological Disease Models: For assessing neuroprotective or anticonvulsant activity, specific models are employed. The Maximal Electroshock (MES) test in rodents is a widely used first-pass screen for anticonvulsant activity against generalized tonic-clonic seizures. nih.gov Other models, such as kindling, are used to study pharmacoresistant epilepsy. nih.gov

Study Design: Proper study design is essential for reproducible and translatable data. nih.gov This includes defining the route of administration, treatment duration, and the specific endpoints that will be measured to determine efficacy, such as tumor volume, survival time, or seizure frequency.

In these validated models, derivatives related to 2-(2-chlorophenyl)-N-hydroxyacetamide have demonstrated significant biological activity.

Anticancer Activity: In vivo studies have confirmed the antitumor potential of this class of compounds. For example, a lysylamide prodrug of a 2-(4-amino-3-methylphenyl)benzothiazole derivative significantly retarded the growth of both breast (MCF-7) and ovarian (IGROV-1) xenograft tumors in mice. nih.gov Furthermore, analysis of the tumors from treated mice confirmed the drug's mechanism of action, showing the induction of Cytochrome P450 1A1 protein expression, which is involved in the drug's bioactivation. nih.gov

Anticonvulsant and Anxiolytic Activity: In the field of neuroscience, α-hydroxyamide derivatives have been evaluated for neurological effects. N-propyl-2,2-diphenyl-2-hydroxyacetamide emerged from a screening as a potent anticonvulsant in the MES test in mice. conicet.gov.ar This compound also showed significant antidepressant-like and anxiolytic-like effects in other behavioral tests, and its mechanism was linked to the blocking of voltage-gated sodium channels. conicet.gov.ar

Antimicrobial Activity: While the primary focus is often on cancer and neurological disorders, some derivatives have also been assessed for antimicrobial properties. Certain aminodiphenylamine derivatives, which share some structural similarities, were found to be active in inhibiting the formation of bacterial biofilms, with one compound showing particular potency against S. aureus. mdpi.com

These in vivo studies provide the critical evidence of a compound's potential therapeutic utility and the mechanistic proof-of-concept necessary to justify further development toward clinical evaluation. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

While specific molecular docking studies focused solely on 2-(2-chlorophenyl)-N-hydroxyacetamide are not extensively detailed in available literature, the methodology is widely applied to structurally related hydroxamic acids. For instance, hydroxamic acid derivatives are well-known inhibitors of enzymes like urease and histone deacetylases (HDACs). ej-eng.orgf1000research.comnih.gov Docking studies on these related compounds reveal crucial binding interactions. The hydroxamic acid moiety (-CONHOH) is often responsible for chelating metal ions, such as zinc (Zn²⁺) or nickel (Ni²⁺), present in the active sites of these enzymes. ej-eng.orgnih.gov

In a typical docking simulation for a compound like this compound, the following interactions would be analyzed:

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups of the hydroxamic acid function can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the receptor's binding pocket.

Coordination Bonds: The carbonyl and hydroxyl oxygens of the hydroxamate group can form strong coordination bonds with metal cofactors in metalloenzymes.

Hydrophobic Interactions: The 2-chlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein. The chlorine substituent can also participate in halogen bonding.

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Residues/Cofactors in a Protein Target |

| Hydrogen Bonding | -NH group, -OH group, C=O group | Asp, Glu, Ser, Thr, His, Asn, Gln |

| Metal Chelation | C=O and -OH oxygens | Zn²⁺, Ni²⁺, Mg²⁺, Fe²⁺ |

| Hydrophobic Interactions | 2-chlorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govresearchgate.netnih.govmdpi.com By simulating the complex in a physiological environment (typically water and ions at a specific temperature and pressure), researchers can verify whether the predicted binding pose is stable.

For a complex involving this compound, an MD simulation would typically run for nanoseconds to microseconds. Key parameters are analyzed to determine stability:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Analysis of the RMSF of residues in the binding site can show how the ligand affects local protein dynamics. Residues that form key interactions with the ligand are expected to show reduced fluctuations. researchgate.net

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein throughout the simulation is monitored. Stable and long-lasting hydrogen bonds confirm the importance of these interactions for the stability of the complex.

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. ej-eng.orgnih.govnih.gov These methods provide insights that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

Studies on closely related compounds, such as diorganotin(IV) complexes with 2-chloridophenylacetohydroxamate (the deprotonated form of the target compound), have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to optimize molecular geometry and analyze electronic properties. These calculations confirm that the hydroxamate ligand coordinates to the metal center through both the carbonyl and hydroxamic oxygen atoms. nih.gov

A key component of these analyses is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comfigshare.com

HOMO: The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. ej-eng.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior: nih.gov

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | -μ | The power of an atom to attract electrons. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

For hydroxamic acids, DFT calculations have shown that the oxygen atoms of the hydroxamate group are typically the most favorable sites for electrophilic attack, which is consistent with their role in chelating positively charged metal ions. ej-eng.org

Protein-Ligand Interaction Fingerprints

Protein-Ligand Interaction Fingerprints (PLIFs) are computational representations that summarize the key interactions between a ligand and a protein. They convert complex 3D structural information from a docked or crystal structure into a simple bit-string or vector format. Each bit or element in the fingerprint corresponds to a specific type of interaction with a particular amino acid residue in the binding site.

A typical PLIF for this compound bound to a target would encode the presence or absence of interactions such as:

Hydrogen bonds (donor and acceptor)

Ionic interactions

Hydrophobic contacts

π-π stacking (with aromatic residues like Phe, Tyr, Trp)

Cation-π interactions

Halogen bonds

These fingerprints are highly useful for post-processing docking results and analyzing MD trajectories. By comparing the interaction fingerprints of different ligands, one can quickly identify compounds that share a similar binding mode. They are also valuable in virtual screening to search large compound databases for molecules that can replicate the interaction pattern of a known active ligand.

In Silico Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) for Mechanistic Understanding

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME predictions offer a rapid and cost-effective way to assess a molecule's likely behavior in the body. nih.goveurekaselect.comnih.govfrontiersin.org Various computational models and software (e.g., SwissADME, pkCSM, ADMETlab) are used to predict these properties based on the molecule's structure. researchgate.netnih.gov

For this compound, an in silico ADME analysis would typically include the following predictions:

Absorption:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (< 500 Da), logP (< 5), H-bond donors (≤ 5), and H-bond acceptors (≤ 10). Compounds that comply are more likely to have good oral absorption.

Topological Polar Surface Area (TPSA): TPSA is correlated with oral bioavailability. A TPSA of less than 140 Ų is generally considered favorable for good oral absorption. nih.gov

Intestinal Absorption (HIA) and Caco-2 Permeability: Models predict the percentage of the compound that will be absorbed from the human intestine and its permeability across Caco-2 cell monolayers, which mimic the intestinal barrier. frontiersin.org

Distribution:

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the BBB and enter the central nervous system.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the blood, which affects its free concentration and availability to act on its target.

Metabolism:

Cytochrome P450 (CYP) Inhibition/Substrate: Predicts whether the compound is likely to be a substrate or inhibitor of major CYP450 enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4), which are responsible for the metabolism of most drugs. frontiersin.org Inhibition of these enzymes can lead to drug-drug interactions.

Excretion:

Total Clearance: Predicts the rate at which the compound is removed from the body.

| ADME Property | Predicted Parameter | Significance for Drug Development |

| Absorption | Lipinski's Rule Compliance, TPSA, Caco-2 Permeability | Determines potential for oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding | Affects where the drug goes in the body and its availability. |

| Metabolism | CYP450 Substrate/Inhibitor Status | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Renal Clearance | Influences dosing frequency and potential for accumulation. |

These computational predictions provide a comprehensive profile of a compound's potential pharmacokinetic behavior, helping to identify potential liabilities early in the drug discovery process and guiding further experimental studies.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are indispensable for separating 2-(2-chlorophenyl)-N-hydroxyacetamide from impurities, starting materials, and potential degradants, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A typical setup would involve a reversed-phase column (such as a C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. 39.100.107 The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophores, such as the phenyl ring. 39.100.107 For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantifying low levels of the compound, especially in complex matrices like biological fluids. The liquid chromatography component separates the analyte from matrix components, after which it is ionized (commonly by electrospray ionization - ESI) and enters the mass spectrometer. The mass spectrometer is typically a triple quadrupole, which allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, a specific precursor ion (the molecular ion of the compound) is selected, fragmented, and a specific product ion is monitored for quantification. This high degree of selectivity minimizes interferences and leads to very low limits of detection (LOD) and quantification (LOQ).

Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.8 min |

Spectroscopic Techniques for Structural Confirmation and Interaction Studies (e.g., NMR, FT-IR, UV-Vis, HRMS, X-ray Crystallography)

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for elucidating the molecular structure. The ¹H NMR spectrum would provide information on the number and types of protons and their connectivity. For this compound, one would expect to see signals for the aromatic protons on the chlorophenyl ring, a singlet for the methylene (B1212753) (-CH₂-) protons, and exchangeable protons for the N-H and O-H groups of the hydroxamic acid moiety. The coupling patterns of the aromatic protons would confirm the 2-substitution pattern. ¹³C NMR would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the carbons of the aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3550 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide carbonyl group (~1650 cm⁻¹), and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching bands.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the chlorophenyl ring constitutes a chromophore that would result in characteristic absorption bands in the UV region, typically around 200-300 nm.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

X-ray Crystallography : For a crystalline sample, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the molecule, providing definitive proof of its structure, including bond lengths, bond angles, and conformation.

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.5 ppm), Methylene protons (-CH₂-, singlet, ~3.8 ppm), N-H proton (broad singlet, ~8.5 ppm), O-H proton (broad singlet, ~9.5 ppm) |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3200 (O-H stretch, broad), ~1650 (C=O stretch), ~1580 (C=C aromatic stretch), ~750 (C-Cl stretch) |

| UV-Vis (λmax) | ~210 nm, ~265 nm |

| HRMS (m/z) | [M+H]⁺ calculated for C₈H₉ClNO₂: 186.0316 |

Mass Spectrometry for Metabolite Identification (in preclinical research)

In preclinical studies, understanding the metabolic fate of a compound is crucial. Mass spectrometry, particularly LC-HRMS, is a powerful tool for identifying potential metabolites of this compound in biological samples such as plasma, urine, or liver microsome incubations. After administration of the compound, samples are analyzed to detect new signals that are structurally related to the parent drug. Common metabolic transformations include phase I reactions like hydroxylation of the aromatic ring or N-dealkylation, and phase II reactions such as glucuronidation or sulfation of the hydroxyl groups. The high mass accuracy of HRMS helps in proposing the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to elucidate their structures by comparing them to the fragmentation of the parent compound.

Advanced Analytical Techniques for Biological Matrices in Research Settings

The analysis of this compound in biological matrices like blood, plasma, or urine for research purposes, such as pharmacokinetics, requires highly sensitive and robust analytical methods. These complex matrices necessitate efficient sample preparation techniques to remove interferences like proteins and salts before instrumental analysis.

Common sample preparation methods include:

Protein Precipitation (PPT) : A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE) : This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility.

Solid-Phase Extraction (SPE) : A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Following sample preparation, LC-MS/MS is the most commonly used technique for quantification due to its high sensitivity and selectivity, allowing for the measurement of low concentrations of the analyte in the presence of complex biological components. The development of such a bioanalytical method requires rigorous validation to ensure its accuracy, precision, linearity, and stability according to regulatory guidelines.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets

The therapeutic potential of a compound is defined by its biological targets. While some hydroxamic acids are known for their role as histone deacetylase (HDAC) inhibitors, the full spectrum of their interactions remains an active area of research. Future investigations will likely focus on identifying novel protein and enzyme targets for this class of compounds.

Research into related hydroxamic acid derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, certain hydroxamic acid-based organoselenium hybrids have shown promising anticancer and antioxidant properties. Similarly, other derivatives have been investigated for their potential to inhibit aminopeptidase (B13392206) N (APN), a target associated with tumor angiogenesis, invasion, and metastasis. The exploration of these and other potential targets, such as those in key signaling pathways like p53 and caspase-8, could unveil new therapeutic applications for compounds like 2-(2-chlorophenyl)-N-hydroxyacetamide.

Design of Advanced Derivatives with Enhanced Potency and Selectivity

A key aspect of drug development is the iterative process of designing and synthesizing new derivatives to improve upon a lead compound's efficacy and safety profile. For the chlorophenyl and hydroxamic acid classes, future research will concentrate on creating advanced derivatives with heightened potency against their intended targets and greater selectivity to minimize off-target effects.

The process of derivative design often involves a hybridization approach, combining structural motifs from different molecules known to have desirable properties. For example, research on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives has shown that substitutions on the phenyl ring can significantly influence cytotoxic activity against cancer cell lines. Specifically, the presence of an ortho chlorine moiety on the phenyl ring resulted in the most active derivative against HeLa cells in one study.

Furthermore, the development of pyrazoline-based hydroxamate derivatives has yielded compounds with potent inhibitory activity against APN, demonstrating that structural modifications can lead to inhibitors that are orders of magnitude more effective than existing options like bestatin. These studies underscore the importance of structure-activity relationship (SAR) analysis in guiding the synthesis of new derivatives. Future efforts will likely involve computational modeling to predict the effects of structural changes on binding affinity and selectivity, thereby streamlining the design process.

Table 1: Examples of Derivative Design Strategies and Outcomes

| Compound Class | Design Strategy | Outcome |

|---|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Substitution on the phenyl ring | Altered cytotoxic activity against cancer cells |

| Pyrazoline-based hydroxamate derivatives | Incorporation of a pyrazoline moiety | Significantly enhanced inhibitory activity against aminopeptidase N (APN) |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of how a compound affects biological systems, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of a drug's mechanism of action.

For compounds like this compound, future research would benefit from a multi-omics analysis to elucidate their effects on cellular pathways. For example, in the context of cancer, integrative multi-omics has been used to identify novel tumor subtypes and biomarkers that can predict treatment responses. By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in cells treated with a compound, researchers can identify the pathways that are most significantly affected.

A multi-omics approach can also shed light on mechanisms of drug resistance. By comparing the omics profiles of sensitive and resistant cells, it is possible to identify the adaptive changes that allow cancer cells to evade treatment. This knowledge is crucial for developing combination therapies that can overcome resistance. For instance, multi-omics analysis in pancreatic ductal adenocarcinoma has been used to identify biomarkers associated with clinical outcomes and to understand the metabolic effects of treatment.

Development of Predictive Models for Compound Efficacy

The development of predictive models is a critical component of modern drug discovery, helping to forecast a compound's activity, toxicity, and pharmacokinetic properties. These models, often based on quantitative structure-activity relationships (QSAR), can significantly reduce the time and cost associated with screening large numbers of compounds.

For the future development of chlorophenyl and hydroxamic acid derivatives, predictive models can be employed at various stages. Ligand-to-target activity predictions can help in identifying the most promising candidates for synthesis and testing. By using an ensemble of different predictive models, each leveraging different data characteristics, a higher confidence level in the predictions can be achieved.

Furthermore, predictive models can be developed to assess the potential for adverse effects and to understand a compound's metabolic fate. These in silico tools rely on high-quality data from experimental studies to build their predictive power. As more data on the biological activities of chlorophenyl and hydroxamic acid derivatives become available, the accuracy and utility of these models will continue to improve.

Overcoming Research Challenges and Limitations in Compound Development

The path of a compound from initial discovery to a potential therapeutic is fraught with challenges. For derivatives of chlorophenyl and hydroxamic acid, these hurdles are both general to drug development and specific to their chemical nature.

A significant challenge lies in achieving target selectivity. Many small molecules interact with multiple targets in the body, which can lead to unwanted side effects. The development of highly selective inhibitors is a major goal, often requiring extensive medicinal chemistry efforts and sophisticated screening assays.

Another limitation is the potential for the development of drug resistance, a common issue with anticancer agents. Overcoming resistance may necessitate the design of combination therapies or the development of compounds that act on novel targets not susceptible to existing resistance mechanisms.

The complexity of natural product-based drug discovery, from which some lead compounds are derived, also presents challenges. These include the difficulty in isolating pure compounds from complex mixtures and ensuring a sustainable supply of the natural source. While this compound is a synthetic compound, these principles apply to the broader field of discovering and developing new chemical entities.

Finally, the translation of promising preclinical findings into clinical success is a major hurdle. This requires not only a deep understanding of the compound's mechanism of action but also careful consideration of its formulation and delivery. For example, the use of liposomes as drug carriers is one strategy to improve the therapeutic index of a drug, but this approach comes with its own set of development challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.